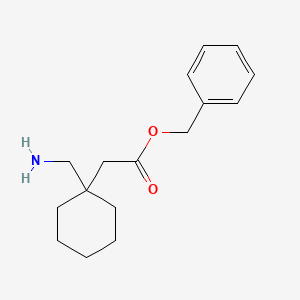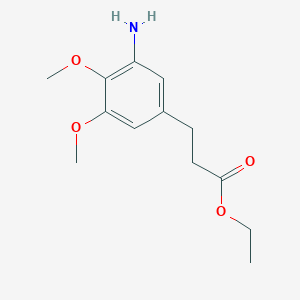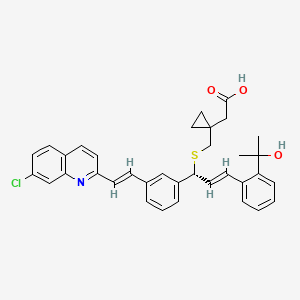
Montelukast Bisolefin Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and a styryl group, which can influence its chemical reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a halogenated quinoline reacts with a styrene derivative in the presence of a palladium catalyst.
Addition of the Sulfonyl Group: The sulfonyl group can be added through a sulfonation reaction, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a diazo compound in the presence of a metal catalyst.
Final Oxidation Step: The final step involves the oxidation of the quinoline nitrogen to form the 1-oxide, which can be achieved using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline nitrogen and the styryl group.
Reduction: Reduction reactions can occur at the sulfonyl group and the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group on the quinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Reduced quinoline or sulfonyl derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s quinoline core is known for its potential biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers can explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties can be investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The styryl group can interact with proteins, inhibiting their activity and affecting cellular processes. The sulfonyl group can enhance the compound’s solubility and bioavailability, improving its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Styrylquinoline Derivatives: Compounds with a styryl group attached to a quinoline core, known for their biological activity.
Uniqueness
2-((E)-3-((R,E)-1-(((1-(carboxymethyl)cyclopropyl)methyl)sulfonyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)allyl)styryl)-7-chloroquinoline 1-oxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C35H34ClNO3S |
|---|---|
Molecular Weight |
584.2 g/mol |
IUPAC Name |
2-[1-[[(E,1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]prop-2-enyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C35H34ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-17,20-21,32,40H,18-19,22-23H2,1-2H3,(H,38,39)/b15-10+,17-13+/t32-/m1/s1 |
InChI Key |
MMLZFQXNMURXRM-PRNBKLIKSA-N |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1/C=C/[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C=CC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



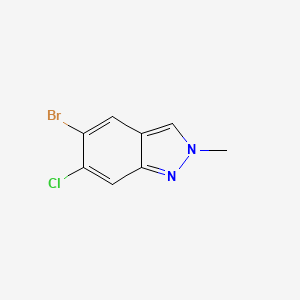

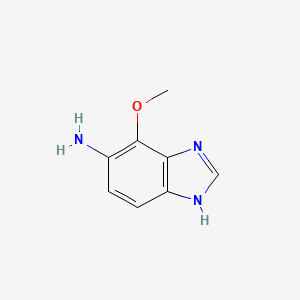
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
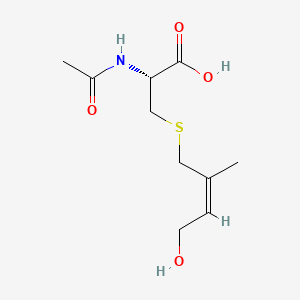
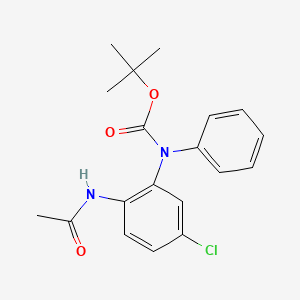
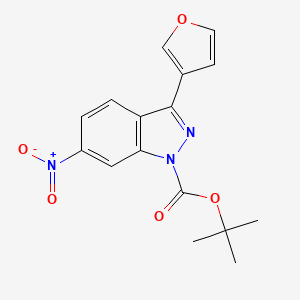
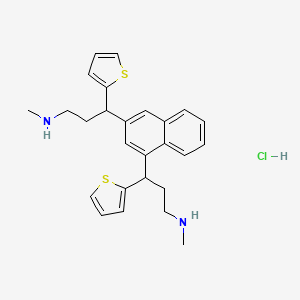

![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
